3-Benzyl-5-chloro-1H-indazol-6-ol
Description
Historical Context and Evolution of Indazole Chemistry in Research
The journey of indazole chemistry began with the pioneering work of Emil Fischer, who first described the indazole ring system, a fusion of a benzene (B151609) and a pyrazole (B372694) ring. nih.gov Initially, indazoles were primarily of academic interest. However, over the past few decades, extensive research has unveiled their significant potential, leading to a surge in synthetic methodologies and applications. austinpublishinggroup.compnrjournal.com The development of new synthetic routes, including metal-catalyzed cross-coupling reactions and C-H functionalization, has enabled the creation of a vast library of substituted indazoles with diverse functionalities. nih.govnih.govacs.org This has been instrumental in exploring their structure-activity relationships and identifying compounds with desirable pharmacological properties.
Strategic Importance of the Indazole Nucleus in Chemical Biology and Medicinal Chemistry
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. pnrjournal.compharmablock.com This versatility has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.netnih.gov The ability of the indazole nucleus to act as a bioisostere for other important moieties, such as indoles and phenols, further enhances its strategic value in drug design. pharmablock.comgoogle.com This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net
Several FDA-approved drugs incorporate the indazole moiety, highlighting its clinical significance. For instance, Granisetron is a 5-HT3 antagonist used as an antiemetic, and Axitinib is a tyrosine kinase inhibitor for cancer therapy. pnrjournal.compharmablock.com
Classification and Unique Structural Features of 3-Benzyl-5-chloro-1H-indazol-6-ol
This compound belongs to the class of substituted 1H-indazoles. Its structure is characterized by three key features:
A benzyl (B1604629) group at the 3-position: This lipophilic group can engage in hydrophobic interactions with biological targets.
A chlorine atom at the 5-position: This electron-withdrawing group can influence the electronic properties of the indazole ring and may participate in halogen bonding.
A hydroxyl group at the 6-position: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar residues in biological macromolecules.
The specific arrangement of these substituents on the 1H-indazole core creates a unique chemical entity with a distinct pharmacological profile. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. austinpublishinggroup.comnih.gov
Table 1: Key Structural Features of this compound
| Feature | Position | Chemical Group | Potential Role in Biological Activity |
| Substitution | 3 | Benzyl | Hydrophobic interactions |
| Substitution | 5 | Chloro | Electronic modulation, halogen bonding |
| Substitution | 6 | Hydroxyl | Hydrogen bonding |
| Core Structure | - | 1H-Indazole | Scaffold for molecular recognition |
Rationale for Focused Academic Inquiry into this compound Scaffold
The combination of the benzyl, chloro, and hydroxyl substituents on the indazole scaffold presents a compelling case for focused research. The potential for this molecule to interact with a variety of biological targets through a combination of hydrophobic, electronic, and hydrogen-bonding interactions makes it an attractive candidate for drug discovery programs. For instance, similar substituted indazoles have shown potent activity as kinase inhibitors and serotonin (B10506) receptor agonists. nih.gov The specific substitution pattern of this compound may offer advantages in terms of selectivity and potency against specific biological targets.
Current Research Landscape and Unexplored Opportunities for this compound
While research on substituted indazoles is extensive, the specific compound this compound remains a relatively underexplored area. Much of the existing literature focuses on other substitution patterns. For example, research has been conducted on 3-alkoxy-1-benzyl-5-nitroindazole derivatives for their antileishmanial properties and 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT2 receptor agonist. nih.govnih.gov
There is a significant opportunity to investigate the synthesis, characterization, and biological evaluation of this compound. Future research could focus on:
Developing efficient and stereoselective synthetic routes.
Screening the compound against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases.
Conducting structure-activity relationship studies by synthesizing and testing analogs with modifications to the benzyl, chloro, and hydroxyl groups.
Exploring its potential as a chemical probe to study biological processes.
The unique structural features of this compound suggest that it holds considerable promise for the discovery of novel therapeutic agents and research tools.
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
3-benzyl-5-chloro-2H-indazol-6-ol |
InChI |
InChI=1S/C14H11ClN2O/c15-11-7-10-12(6-9-4-2-1-3-5-9)16-17-13(10)8-14(11)18/h1-5,7-8,18H,6H2,(H,16,17) |
InChI Key |
PKCICKWXQNXFPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=C(C(=CC3=NN2)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Benzyl 5 Chloro 1h Indazol 6 Ol
Retrosynthetic Analysis for the 3-Benzyl-5-chloro-1H-indazol-6-ol Core Structure
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking the target molecule down into simpler, commercially available starting materials. The key disconnections involve the formation of the indazole ring and the introduction of the benzyl (B1604629), chloro, and hydroxyl substituents.
One plausible retrosynthetic pathway begins by disconnecting the C3-benzyl bond, suggesting a late-stage benzylation of a pre-formed 5-chloro-1H-indazol-6-ol intermediate. This intermediate can be further deconstructed by breaking the N1-N2 and C3-C3a bonds of the pyrazole (B372694) ring. This leads to a substituted 2-amino-4-chloro-5-hydroxyacetophenone derivative and a hydrazine (B178648) source. Alternatively, a [3+2] cycloaddition approach could be envisioned, where an appropriately substituted aryne and a diazo compound serve as precursors.
Another strategy involves disconnecting the C-Cl and C-OH bonds prior to the indazole ring formation. This would start from a simpler substituted aniline (B41778) or benzaldehyde (B42025) derivative. The indazole ring could then be constructed, followed by regioselective chlorination and hydroxylation. The benzyl group could be introduced either at the beginning on a precursor or at a later stage on the indazole core.
A tabulated summary of potential retrosynthetic disconnections is presented below:
| Disconnection Strategy | Key Precursors | Subsequent Reactions |
| Late-stage benzylation | 5-chloro-1H-indazol-6-ol | Benzylation at C3 |
| Indazole ring formation (classical) | 2-amino-4-chloro-5-hydroxyacetophenone derivative, Hydrazine | Diazotization, Cyclization |
| Indazole ring formation ([3+2] cycloaddition) | Substituted aryne, Benzyl diazo compound | Cycloaddition |
| Early-stage functionalization | Substituted aniline/benzaldehyde | Indazole ring formation, Chlorination, Hydroxylation, Benzylation |
Modern Approaches to Indazole Ring Formation and Functionalization
Recent advancements in organic synthesis have provided a diverse toolkit for the construction and modification of the indazole scaffold. nih.gov These modern methods offer improvements in efficiency, regioselectivity, and functional group tolerance compared to classical approaches.
The formation of the indazole ring is a critical step in the synthesis of this compound. Modern cyclization strategies often employ transition-metal catalysis or novel annulation reactions to construct the pyrazole ring fused to the benzene (B151609) core.
One prominent method involves the intramolecular cyclization of o-halobenzaldehydes or o-haloketones with hydrazine derivatives. For instance, a 2-fluoro or 2-chlorobenzaldehyde (B119727) can react with hydrazine to form a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to yield the indazole ring. nih.gov The presence of a hydroxyl group at the desired position can be achieved by using a starting material with a methoxy (B1213986) group, which can be later demethylated.
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for indazole synthesis. For example, a reductive cyclization of substituted benzamidines can be mediated by organophosphorus reagents to construct 3-amino-2H-indazoles. nih.gov While this yields the 2H-indazole tautomer, subsequent isomerization or direct synthesis of the 1H-tautomer can often be achieved.
Another approach is the [3+2] annulation of arynes with diazo compounds. organic-chemistry.org This method allows for the direct formation of 3-substituted indazoles. For the target molecule, an appropriately substituted aryne could react with a benzyl diazo compound.
A summary of modern cyclization reactions is provided below:
| Reaction Type | Key Reactants | Catalyst/Reagent | Product |
| Intramolecular SNAr | o-halobenzaldehyde/ketone, Hydrazine | Base | 1H-Indazole |
| Reductive Cyclization | Substituted benzamidines | Organophosphorus reagents | 3-Amino-2H-indazole |
| [3+2] Annulation | Aryne, Diazo compound | - | 3-Substituted 1H-indazole |
| Davis-Beirut Reaction | 2-nitrobenzaldehyde, Primary amine | - | 2-Substituted 2H-indazole |
Achieving the desired substitution pattern on the indazole core requires precise control over the regioselectivity of functionalization reactions.
Hydroxyl Group: The introduction of the hydroxyl group at the C6 position can be accomplished by starting with a precursor already containing a hydroxyl or a protected hydroxyl group, such as a methoxy group. For example, starting from 3-fluoro-5-methylphenol, a sequence of alkylation, ortho-lithiation, formylation, and SNAr with pyrrolidine, followed by a cyclization cascade, can lead to a substituted indazole. nih.gov The methyl group can then be converted to a hydroxyl group.
Chloro Group: Direct chlorination of the indazole ring can be challenging due to the potential for multiple products. A more controlled approach is to introduce the chlorine atom on the benzene ring of a precursor before the indazole ring is formed. For instance, starting from a chlorinated aniline derivative is a common strategy.
Benzyl Group: The benzyl group at the C3 position can be introduced in several ways. One method is through a [3+2] cycloaddition using a benzyl-substituted diazo compound. organic-chemistry.org Alternatively, a C3-unsubstituted indazole can be functionalized. For instance, regioselective protection of the N2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) can direct lithiation to the C3 position. nih.gov The resulting nucleophile can then react with a benzyl halide. Another approach involves the use of N-(benzoyloxy)indazoles as electrophiles in a copper-hydride catalyzed C3-selective allylation, which could potentially be adapted for benzylation. mit.edu
A table summarizing regioselective functionalization strategies is shown below:
| Moiety | Position | Strategy |
| Hydroxyl | C6 | Use of a precursor with a protected hydroxyl group (e.g., methoxy) |
| Chloro | C5 | Introduction on an aniline or benzaldehyde precursor before cyclization |
| Benzyl | C3 | [3+2] cycloaddition with a benzyl diazo compound or C3-functionalization of a pre-formed indazole |
Protecting Group Strategies in Complex Indazole Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are indispensable for masking reactive functional groups and ensuring that reactions occur at the desired sites. numberanalytics.comnumberanalytics.com The choice of protecting groups is critical and must be guided by their stability under various reaction conditions and the ease of their selective removal. jocpr.com
For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS) or benzyl ethers. A TBS group is stable to many non-acidic reagents and can be removed with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com A benzyl ether is robust and can be cleaved by hydrogenolysis.
The indazole nitrogens also often require protection to control regioselectivity in subsequent reactions. The N1 and N2 positions of the indazole ring exhibit different reactivities, and their protection can direct substitution to specific positions. beilstein-journals.org For instance, as mentioned earlier, protecting the N2 position with a SEM group allows for selective C3-lithiation. nih.gov The choice between N1 and N2 protection can be influenced by the steric and electronic properties of substituents on the indazole ring. beilstein-journals.org Orthogonal protecting group strategies, where multiple protecting groups can be removed under different conditions, are particularly valuable in complex syntheses. numberanalytics.com
A table of common protecting groups for the functional moieties in the target molecule is provided below:
| Functional Group | Protecting Group | Deprotection Conditions |
| Hydroxyl (Phenolic) | tert-Butyldimethylsilyl (TBS) | TBAF |
| Hydroxyl (Phenolic) | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Indazole N-H | 2-(Trimethylsilyl)ethoxymethyl (SEM) | Fluoride source (e.g., TBAF) or acid |
| Indazole N-H | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) |
Stereoselective Synthesis of Chiral Indazole Analogues
While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral indazole analogues is a significant area of research, particularly for pharmaceutical applications. frontiersin.org Chirality can be introduced at the C3 position if the substituent has a stereocenter.
One approach to creating a chiral center at C3 involves the asymmetric allylation of N-(benzoyloxy)indazoles using copper hydride catalysis, which can produce C3-allyl 1H-indazoles with high enantioselectivity. mit.edumit.edu This methodology establishes a quaternary stereocenter at the C3 position. The enantioselectivity is believed to be governed by a six-membered Zimmerman-Traxler-type transition state. mit.edu
Another strategy involves the enantioselective addition of indole (B1671886) to a sulfonyl amide, which can be a precursor to a chiral indazole-containing structure. nih.gov While this example focuses on indole, similar principles could be applied to indazole synthesis. The use of chiral catalysts, such as bifunctional aminothioureas, is key to achieving high enantioselectivity in such reactions. nih.gov
Cascade Reactions and One-Pot Syntheses of Substituted Indazoles
Cascade reactions and one-pot syntheses are highly efficient strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, avoiding the isolation of intermediates and thus saving time, reagents, and reducing waste. rsc.orgnih.gov
Several cascade reactions have been developed for the synthesis of substituted indazoles. For example, a palladium-catalyzed cascade process involving a double C-N bond formation via a 1,6-conjugate addition of arylhydrazines to p-quinone methides provides direct access to 3-substituted-1H-indazoles. acs.org Another example is the substrate-dependent selective synthesis of diversely functionalized indazole derivatives through a cascade reaction of N-nitrosoanilines with diazo compounds. nih.gov
One-pot syntheses are also prevalent. For instance, 1H-indazoles can be prepared in a one-pot, metal-free reaction from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. organic-chemistry.org Similarly, imidazo[1,2-b]indazoles can be synthesized in a one-pot copper-catalyzed cascade process. rsc.org These methods highlight the potential for developing a streamlined, one-pot synthesis for this compound from simple precursors.
A table summarizing some cascade and one-pot reactions for indazole synthesis is presented below:
| Reaction Type | Key Reactants | Key Features |
| Pd-Catalyzed Cascade | p-Quinone methide, Arylhydrazine | Double C-N bond formation, 1,6-conjugate addition acs.org |
| CHA-Initiated Cascade | N-Nitrosoaniline, Diazo compound | Substrate-dependent selectivity nih.gov |
| One-Pot Metal-Free | 2-Aminophenone, Hydroxylamine derivative | Operationally simple, broad functional group tolerance organic-chemistry.org |
| One-Pot Cu-Catalyzed Cascade | 2-(2H-Indazol-2-yl)aniline, Aryl/heteroaryl/aliphatic bromide | C-N coupling followed by intramolecular C-H amination rsc.org |
| One-Pot Multicomponent | Iodoarenes, Aromatic amines, Calcium carbide | Construction of multiple C-C and C-N bonds acs.org |
Catalytic Methods for Derivatization at Indazole Positions (e.g., C-N, C-C Bond Formations)
The strategic functionalization of the this compound core is primarily achieved through modern cross-coupling reactions. These methods, often catalyzed by transition metals like palladium, allow for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse library of analogues. nih.govresearchgate.net
C-C Bond Formation:
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. nih.gov In the context of this compound, the chlorine atom at the C5-position serves as a handle for such transformations. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have made these couplings highly efficient. nih.gov
Research on related 5-bromoindazoles has demonstrated successful Suzuki couplings with a variety of boronic acids to introduce new aryl and heteroaryl groups at the C5-position. nih.govresearchgate.net These reactions are typically carried out using a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.gov By analogy, this compound can be coupled with various arylboronic acids to yield 3-benzyl-5-aryl-1H-indazol-6-ol derivatives. The hydroxyl and N-H groups of the indazole may require protection prior to the coupling reaction to prevent side reactions, although some protocols are effective on unprotected substrates. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | nih.gov |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Moderate | nih.gov |
| 3-Chloroindazole | Phenylboronic acid | Palladium Precatalyst P2 | K₃PO₄ | Dioxane | 100 | 95 | nih.gov |
C-N Bond Formation:
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds in aryl systems. benthamscience.comuwindsor.ca This palladium-catalyzed reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups at the C5-position. These groups can include primary and secondary amines, amides, and other nitrogen heterocycles. The reaction typically involves a palladium precursor, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide. researchgate.net
Studies on the synthesis of 6-aminoindazole derivatives have shown that a nitro group can be reduced to an amine, which is then further functionalized. nih.gov However, for direct amination at a halogenated position like C5, the Buchwald-Hartwig reaction provides a more direct and versatile route. The choice of ligand and reaction conditions is crucial to achieve high yields and to tolerate the functional groups present on the indazole core. uwindsor.ca
Table 2: General Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Aryl Chlorides | Primary/Secondary Amines | Pd(OAc)₂ / XPhos | NaOtBu | Toluene (B28343) | 80-110 | researchgate.netuwindsor.ca |
| Aryl Bromides | Primary Amines | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | uwindsor.ca |
| Heteroaryl Halides | Various Amines | Pd₂ (dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100-120 | uwindsor.ca |
Development of Scalable and Sustainable Synthetic Protocols (Green Chemistry Principles)
The growing emphasis on environmental responsibility in the pharmaceutical and chemical industries has spurred the development of scalable and sustainable synthetic methods for important scaffolds like indazoles. researchgate.net Green chemistry principles focus on reducing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and using renewable feedstocks.
For the synthesis of indazole derivatives, several green approaches have been explored. rasayanjournal.co.in These include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in This technique has been successfully applied to various cross-coupling reactions for the functionalization of indazoles.
Use of Greener Solvents: Traditional organic solvents like DMF and toluene are being replaced with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net For instance, Suzuki-Miyaura reactions have been effectively performed in aqueous media. researchgate.net
Metal-Free Synthesis: While transition-metal catalysis is highly effective, concerns about metal contamination in final products and the cost of precious metals have driven research into metal-free alternatives. researchgate.net One-pot protocols that avoid the use of metal catalysts, for example, by utilizing in situ generated reagents from readily available starting materials, represent a significant advance in green synthesis. researchgate.net
Catalyst Recycling: The development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, which aligns with green chemistry principles by reducing waste and cost. nih.gov
A scalable, metal-free synthesis of indazoles from 2-aminophenones has been reported, highlighting the potential for producing these compounds on a large scale without the need for costly and toxic metal catalysts. researchgate.net Such protocols are operationally simple and show broad functional group tolerance, making them attractive for industrial applications. Furthermore, the development of selective N1-alkylation procedures for indazoles demonstrates the focus on creating practical and scalable methods suitable for large-scale manufacturing. rsc.org
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles
| Parameter | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous/Recyclable (e.g., CuO@C), Metal-Free, or Biocatalysts |
| Solvent | Toluene, Dioxane, DMF | Water, PEG-400, Ethanol, or Solvent-Free |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |
| Waste Generation | Higher, due to stoichiometric reagents and solvent use | Lower, due to higher atom economy and catalyst recycling |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 Benzyl 5 Chloro 1h Indazol 6 Ol Derivatives
Rational Design and Synthesis of 3-Benzyl-5-chloro-1H-indazol-6-ol Analogues for SAR Profiling
The rational design of analogues of this compound is foundational for building a comprehensive SAR profile. This process involves the systematic alteration of the molecule's core components: the indazole ring, the benzyl (B1604629) group at position C3, the chloro substituent at C5, and the hydroxyl group at C6. nih.gov
The synthesis of these analogues typically starts with a pre-substituted indazole core. A common synthetic route might begin with a substituted aniline (B41778) or a similar aromatic precursor to construct the indazole ring system. For the introduction of the benzyl group at the C3 position, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are frequently employed. nih.gov These methods are advantageous as they allow for the use of a wide variety of substituted benzyl groups, which is essential for a thorough SAR study. Protecting groups are often necessary during synthesis to prevent unwanted side reactions, particularly on the indazole nitrogen and the C6-hydroxyl group.
Impact of Substituent Variations on Molecular Recognition and Target Engagement
The interaction between a ligand and its biological target is a highly specific event mediated by various non-covalent forces. In the case of this compound derivatives, even minor changes to the substituents can significantly affect how the molecule is recognized by and engages with its target. longdom.org
The C6-hydroxyl group is a crucial hydrogen bond donor, and its effectiveness can be modulated by the electronic properties of other substituents on the indazole and benzyl rings. The C5-chloro group contributes to the molecule's lipophilicity and electronic character, influencing hydrophobic interactions within the binding site. mdpi.com The C3-benzyl group often fits into a larger hydrophobic pocket of the target, and modifications to its phenyl ring can enhance or diminish binding affinity through steric and electronic effects. austinpublishinggroup.com
Below is a table illustrating the potential impact of various substituent modifications on the binding affinity of this compound analogues.
| Modification | Position | Rationale | Predicted Impact on Affinity |
| H to OMe | Benzyl-para | Electron-donating, potential for H-bonding | Variable, depends on pocket polarity |
| H to CF3 | Benzyl-para | Electron-withdrawing, lipophilic | Potentially increased |
| Cl to Br | Indazole-C5 | Increased size and polarizability | Potentially increased or decreased |
| OH to OMe | Indazole-C6 | Loss of H-bond donor capability | Likely decreased |
| Benzyl to Pyridylmethyl | Indazole-C3 | Introduction of a nitrogen atom for potential H-bonding | Variable, depends on pocket polarity |
Positional Effects of Benzyl and Chloro Groups on Indazole Scaffold Activity
The specific placement of the benzyl and chloro groups on the indazole scaffold is critical for the biological activity of this compound. Altering the positions of these substituents would change the molecule's three-dimensional shape and its presentation of key pharmacophoric features. longdom.org
Moving the benzyl group to other positions, such as N1 or N2, would drastically change the molecule's geometry and likely disrupt its established binding mode. austinpublishinggroup.comnih.gov The position of the chloro group at C5 is also vital. Its proximity to the C6-hydroxyl group allows it to influence the hydroxyl proton's acidity, which can affect the strength of a critical hydrogen bond with the target. Relocating the chloro group to C4 or C7 would alter these electronic and steric interactions, likely reducing activity. acs.org
Conformation-Activity Relationships in Indazole Systems
The biological activity of this compound and its analogues is also dependent on their conformational flexibility, particularly that of the C3-benzyl group. The rotation around the bond connecting the indazole C3 and the benzyl's methylene (B1212753) group allows the phenyl ring to adopt various orientations.
The conformation that the molecule adopts when bound to its target, the "bioactive conformation," is the one that maximizes favorable interactions. This may not be the lowest energy conformation in a solution. Computational modeling can help predict binding poses and understand conformational changes upon binding. researchgate.net The torsional angle between the indazole and phenyl rings is a critical parameter. acs.org Introducing substituents, especially at the ortho-positions of the benzyl ring, can restrict this rotation, potentially locking the molecule in a conformation that is either more or less favorable for activity.
Exploration of Bioisosteric Replacements for Benzyl and Chloro Substituents
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a compound's properties without drastically changing its binding mode. cambridgemedchemconsulting.com For this compound, both the benzyl and chloro groups are candidates for such replacements. nih.gov
For the Benzyl Group: The benzyl group can be replaced with other aromatic or heteroaromatic rings, such as pyridyl, thienyl, or furyl groups, to introduce new interactions or alter the molecule's properties. pharmablock.com Non-aromatic groups can also be used to probe the size and shape of the hydrophobic pocket.
For the Chloro Group: The chloro group can be replaced by other halogens like bromine or fluorine to investigate the impact of size and electronics. Non-classical bioisosteres like a trifluoromethyl (CF3) or cyano (CN) group can also be explored to introduce different electronic and hydrogen-bonding properties. nih.gov
The following table provides examples of potential bioisosteric replacements.
| Original Group | Position | Bioisosteric Replacement | Rationale |
| Benzyl | C3 | Pyridylmethyl | Introduce H-bond acceptor |
| Benzyl | C3 | Thienylmethyl | Modulate electronics and sterics |
| Chloro | C5 | Bromo | Increase size and polarizability |
| Chloro | C5 | Trifluoromethyl | Strongly electron-withdrawing, lipophilic |
Development of Indazole Libraries for High-Throughput SAR Screening
To efficiently explore the SAR of the this compound scaffold, compound libraries are developed for high-throughput screening (HTS). nih.gov This approach enables the rapid synthesis and evaluation of numerous analogues, generating a large amount of SAR data quickly. thermofisher.comnih.gov
The design of these libraries often employs combinatorial or parallel synthesis. A common indazole core is prepared and then reacted with a diverse set of building blocks in a parallel manner. stanford.edu For this scaffold, a library could be created by coupling a 3-halo-5-chloro-1H-indazol-6-ol intermediate with a wide array of benzylboronic acids or similar reagents. researchgate.net The synthesized compounds are then purified and screened against the biological target to identify trends that guide the design of more potent and selective future compounds. nih.gov
Molecular and Cellular Mechanistic Investigations of 3 Benzyl 5 Chloro 1h Indazol 6 Ol and Its Derivatives
In Vitro Identification and Validation of Biological Targets
The biological targets of indazole derivatives are diverse, reflecting the structural versatility of the indazole scaffold. For certain anticancer derivatives, such as copper(II) complexes incorporating 1-benzyl-1H-indazol-3-ol, calf thymus DNA (CT-DNA) and bovine serum albumin (BSA) have been identified as key interacting molecules. researchgate.net These interactions suggest that the cytotoxic effects of these compounds may stem from their ability to bind to genetic material and abundant transport proteins.
In the context of antiprotozoal activity, specific enzymes within pathogens have been validated as targets. For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their antileishmanial properties. nih.gov Molecular docking studies have predicted that these compounds bind to Leishmania infantum trypanothione reductase (TryR), an enzyme crucial for the parasite's survival. nih.gov This identification highlights the potential for developing selective therapies against leishmaniasis by targeting this essential enzyme.
Enzyme Inhibition and Activation Profiling at the Molecular Level
The indazole nucleus is a prominent feature in many compounds designed as enzyme inhibitors. nih.gov Derivatives of 3-Benzyl-5-chloro-1H-indazol-6-ol have shown varied profiles of enzyme inhibition.
Notably, certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share structural motifs with benzyl-indazoles, have been evaluated for their inhibitory activity against monoamine oxidase (MAO)-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Several of these compounds demonstrated potent inhibition of both MAO-A and MAO-B, while others showed selective activity against MAO-A or inhibitory effects on BChE. nih.gov Selective MAO-A inhibitors are considered for treating anxiety and depression, while MAO-B inhibitors are explored for neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov
In the field of anti-parasitic research, 3-chloro-6-nitro-1H-indazole derivatives have demonstrated inhibitory potency against Leishmania species, with molecular docking studies identifying trypanothione reductase (TryR) as a likely target. nih.gov The inhibition of this key enzyme disrupts the parasite's redox metabolism, leading to cell death.
Enzyme Inhibition by Indazole Derivatives
| Compound Class | Target Enzyme | Inhibitory Activity | Potential Application |
|---|---|---|---|
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase A (MAO-A) | Selective and non-selective inhibition observed (IC50 values in the low micromolar range for some derivatives). nih.gov | Depression, Anxiety nih.gov |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase B (MAO-B) | Inhibition observed in several derivatives. nih.gov | Neurodegenerative Disorders nih.gov |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Butyrylcholinesterase (BChE) | Moderate inhibition observed in 12 derivatives. nih.gov | Alzheimer's Disease nih.gov |
| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Potent activity against L. infantum observed for several derivatives. nih.gov | Antileishmanial Therapy nih.gov |
Receptor Binding Affinity and Selectivity Studies in Model Systems
Research into benzyl (B1604629) and indazole derivatives has revealed significant binding affinities for various receptors, indicating their potential to modulate a range of physiological responses.
Bioassay-guided studies of benzyl derivatives isolated from the fungus Eurotium repens showed good binding affinity for human opioid (subtypes δ, κ, and μ) and cannabinoid (subtypes CB1 and CB2) receptors. nih.gov This suggests that such compounds could serve as leads for developing novel analgesics for neuropathic pain. nih.gov
In a separate line of research, a series of indole (B1671886) derivatives, structurally related to indazoles, were developed as highly selective antagonists for the Protease-Activated Receptor 4 (PAR4). nih.gov Compounds from this series displayed nanomolar potency against PAR4 while showing high selectivity over the related PAR1 receptor. nih.gov Furthermore, a high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, a target for inflammatory pain. consensus.app Medicinal chemistry optimization led to derivatives with potent and selective TRPA1 antagonism. consensus.app
Receptor Binding Affinity of Benzyl and Indazole Derivatives
| Compound/Derivative Class | Target Receptor | Binding Affinity/Activity |
|---|---|---|
| Benzyl derivatives from Eurotium repens | Human Opioid Receptors (δ, κ, μ) | Good binding affinity observed at 10 μM. nih.gov |
| Benzyl derivatives from Eurotium repens | Human Cannabinoid Receptors (CB1, CB2) | Good binding affinity observed at 10 μM. nih.gov |
| (1-Benzyl-indol-2-yl)methanols | Protease-Activated Receptor 4 (PAR4) | Antagonists with IC50 values in the nanomolar range (e.g., 179 nM). nih.gov |
| 5-(2-chlorophenyl)indazole | Transient Receptor Potential A1 (TRPA1) | Antagonist with an initial IC50 of 1.23 μM. consensus.app |
| Optimized 5-(2-(Trifluoromethyl)phenyl)indazoles | Transient Receptor Potential A1 (TRPA1) | Potent and selective antagonists with IC50 values as low as 0.015 μM. consensus.app |
Elucidation of Cellular Pathway Modulation by this compound in Defined Biological Systems
The biological activity of indazole derivatives is underpinned by their ability to modulate critical cellular pathways. In the context of antileishmanial agents, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated potent activity against various Leishmania species. nih.gov Electron microscopy studies revealed that these compounds induce significant ultrastructural changes in the parasites, confirming their antileishmanial effects and supporting further investigation into their specific pathway interference. nih.gov
In human cell lines, a novel pan-caspase inhibitor, THPA, was shown to protect human dermal papilla cells from apoptosis induced by hydrogen peroxide. mdpi.com This protective effect was mediated through the modulation of the Akt/mTOR/p70S6K signaling pathway. mdpi.com Treatment with THPA restored the phosphorylation levels of Akt, mTOR, and p70S6K, which were elevated by oxidative stress. mdpi.com While not a direct derivative of this compound, this study highlights a key pathway that can be targeted by related heterocyclic compounds to prevent apoptosis.
Ligand-Target Interaction Analysis via Biochemical Assays
The interaction between indazole derivatives and their biological targets has been characterized using various biochemical assays. For copper(II) complexes of 1-benzyl-1H-indazol-3-ol, DNA binding was investigated through titration experiments with calf thymus DNA (CT-DNA). researchgate.net These studies pointed towards a groove-binding mechanism. researchgate.net Similarly, the interaction with bovine serum albumin (BSA) was assessed by measuring the decrease in its fluorescence intensity upon addition of the compounds, which indicated a strong binding interaction. researchgate.net
Molecular docking has been a crucial tool for predicting the binding modes of these ligands. Docking studies of 3-chloro-6-nitro-1H-indazole derivatives with Leishmania infantum trypanothione reductase (TryR) helped to elucidate the potential binding interactions within the enzyme's active site. nih.gov Likewise, molecular docking was employed to confirm the specific DNA and HSA-binding modes for the copper(II) derivatives of 1‐benzyl‐1H‐indazol‐3‐ol. researchgate.net
Investigations into Molecular Mechanisms of Action (e.g., apoptosis induction, oxidative stress, signaling pathways)
The molecular mechanisms of action for benzyl-indazole derivatives encompass a range of cellular events, including the induction of apoptosis and the modulation of oxidative stress responses.
Copper(II) complexes derived from 1-benzyl-1H-indazol-3-ol have been investigated for their anticancer properties, with a focus on their cytotoxicity against MCF7 breast cancer cells. researchgate.net The interaction of these complexes with DNA is a key aspect of their proposed mechanism, potentially leading to the activation of apoptotic pathways.
Oxidative stress is a common mechanism implicated in the bioactivity of many chemical compounds. It can trigger signaling cascades that lead to programmed cell death, or apoptosis. nih.gov However, excessive oxidative stress can also inhibit the very enzymes, like caspases, that are critical for executing the apoptotic program, leading to a switch from apoptosis to necrosis. nih.gov The balance between these outcomes is crucial. The antileishmanial activity of some indazole derivatives is thought to involve the induction of oxidative stress within the parasite. nih.gov Conversely, other compounds have been designed to protect against oxidative stress-induced damage. For example, a pan-caspase inhibitor was shown to effectively suppress apoptosis triggered by hydrogen peroxide in human dermal papilla cells by modulating the Akt/mTOR/p70S6K signaling pathway. mdpi.com
Computational Chemistry and in Silico Approaches for 3 Benzyl 5 Chloro 1h Indazol 6 Ol Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in structure-based drug design for predicting the binding affinity and mode of a ligand within the active site of a target protein.
While specific docking studies on 3-Benzyl-5-chloro-1H-indazol-6-ol are not detailed in publicly available literature, the methodology is widely applied to the indazole class of compounds. For instance, derivatives of the indazole scaffold have been computationally docked into the active sites of various protein kinases, which are frequent targets in oncology. nih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be computationally placed into the protein's binding site. A scoring function is used to estimate the binding energy, with lower energy scores generally indicating a more favorable interaction. Key interactions driving the binding, such as hydrogen bonds between the indazol-6-ol's hydroxyl group or the indazole nitrogen atoms and amino acid residues in the receptor, would be identified. The benzyl (B1604629) and chloro substituents would be analyzed for their contributions to binding through hydrophobic or other interactions.
Table 1: Example of Data from a Molecular Docking Simulation for Indazole Analogs
| Ligand (Indazole Analog) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pazopanib (Indazole-based) | VEGFR2 Kinase | -9.8 | Cys919, Asp1046, Glu885 |
| Indazole Derivative X | Rho Kinase (ROCK) | -8.5 | Met156, Tyr34, Asp216 |
This table is illustrative and shows representative data for analogous compounds to demonstrate the output of molecular docking simulations.
Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability and Conformational Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and detailed view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein upon binding.
For the this compound-protein complex identified through docking, an MD simulation would be run for a specific duration (typically nanoseconds to microseconds). The analysis of the simulation trajectory would reveal:
Stability of the Complex: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can assess whether the ligand remains stably bound in the active site.
Interaction Persistence: The simulation allows for monitoring the persistence of key interactions, such as hydrogen bonds, identified during docking.
Conformational Flexibility: MD can reveal the flexibility of the benzyl group and how it adapts to the shape and dynamics of the hydrophobic pocket within the binding site.
Solvent Effects: The simulation explicitly includes water molecules, providing a more accurate representation of the binding environment and the role of water in mediating or disrupting interactions.
These simulations are computationally intensive but provide a rigorous assessment of the viability of a docked complex, helping to filter out false positives from docking experiments before committing to chemical synthesis.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
To build a QSAR model relevant to this compound, a dataset of structurally related indazole derivatives with measured biological activity (e.g., IC₅₀ values against a specific cancer cell line) would be required. nih.gov For each compound in the series, a set of molecular descriptors is calculated. These can include:
Electronic Descriptors: Partial charges, dipole moment.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.
A mathematical model is then generated to correlate these descriptors with the observed activity. Such a model could predict the anti-proliferative activity of this compound based on the specific contributions of its benzyl, chloro, and hydroxyl substituents. For example, the model might reveal that a bulky, hydrophobic group at the 3-position (like the benzyl group) and an electron-withdrawing group at the 5-position (the chloro atom) are beneficial for activity against a particular target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a single molecule in detail. These methods can provide deep insights into a molecule's stability, reactivity, and spectroscopic properties. Mechanistic studies using DFT calculations have been employed to understand the regioselectivity in the synthesis of substituted indazoles. rsc.org
For this compound, DFT calculations could be used to determine:
Optimized Geometry: The most stable 3D conformation of the molecule, including bond lengths and angles.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential non-covalent interactions with a protein receptor.
Tautomeric Stability: DFT can be used to calculate the relative energies of the different tautomers of the indazole ring to determine the most likely form under physiological conditions.
Table 2: Example of Properties Derived from Quantum Chemical Calculations
| Property | Description | Example Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 5.3 eV |
This table is illustrative of the types of data generated by quantum chemical calculations.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties (Excluding Human Clinical Correlation)
In the early stages of drug discovery, it is critical to assess the potential ADMET properties of a compound. In silico models are widely used to predict these properties, helping to identify candidates that are likely to have poor pharmacokinetic profiles or toxic liabilities before they enter more resource-intensive testing phases.
For this compound, various computational models could be used to predict properties such as:
Absorption: Prediction of oral bioavailability and adherence to empirical rules like Lipinski's Rule of Five.
Distribution: Prediction of plasma protein binding and blood-brain barrier permeability.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. The benzyl group and the aromatic rings would be likely sites for hydroxylation.
Excretion: Prediction of clearance mechanisms.
Toxicity: Prediction of potential for mutagenicity (e.g., Ames test prediction), cardiotoxicity (e.g., hERG channel blockage), or other toxic effects through models trained on large datasets of known toxic compounds.
These predictions are based on the molecule's structure and physicochemical properties (like LogP, molecular weight, and polar surface area) and provide a valuable preliminary risk assessment.
Virtual Screening and Cheminformatics for Novel Indazole Analogue Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based or structure-based approaches.
Ligand-Based Virtual Screening: If a set of molecules with known activity against a target is available, this compound could be used as a query to search for other molecules in a database with similar 2D or 3D features. This assumes that molecules with similar structures are likely to have similar biological activities.
Structure-Based Virtual Screening: If the 3D structure of a target protein is known, a library containing thousands or millions of compounds can be computationally docked into the active site. This approach could be used to identify novel indazole-containing compounds, or entirely new scaffolds, that could potentially bind to the target of interest.
Cheminformatics tools are essential for managing and analyzing the large datasets generated during these screening campaigns, helping to cluster hits, analyze structure-activity relationships, and select a diverse set of compounds for experimental validation.
Analysis of Indazole Chemical Space and Diversity
The "chemical space" of indazoles refers to the vast number of possible molecules that can be created by attaching different substituents at various positions on the indazole core. Exploring this chemical space is crucial for discovering novel drugs with improved potency, selectivity, or pharmacokinetic properties. whiterose.ac.uk
The compound this compound represents a single point in this space, defined by its specific substitution pattern. Computational analysis of the indazole chemical space involves:
Library Design: Designing virtual libraries of indazole derivatives by systematically varying substituents at positions 3, 5, 6, and on the ring nitrogens.
Diversity Analysis: Using computational algorithms to ensure that a designed library covers a broad and diverse range of physicochemical properties (e.g., size, polarity, flexibility), increasing the chances of finding a hit for a given biological target.
Scaffold Hopping: Using the indazole core as a starting point to search for alternative, bioisosteric scaffolds that might have more favorable properties while retaining the key binding interactions. The direct functionalization and synthesis of diverse indazole libraries are active areas of research, aiming to efficiently map this valuable chemical space. acs.org
Derivatization Strategies and Lead Optimization Methodologies for 3 Benzyl 5 Chloro 1h Indazol 6 Ol Scaffold
Design of Advanced Synthetic Intermediates for Diversification
The efficient diversification of the 3-Benzyl-5-chloro-1H-indazol-6-ol scaffold hinges on the strategic design and synthesis of advanced intermediates. These intermediates are crafted to possess reactive handles that allow for the introduction of a wide variety of functional groups in the later stages of a synthetic sequence. This approach provides a streamlined pathway to a library of analogs, facilitating comprehensive structure-activity relationship (SAR) studies.
A key intermediate for this scaffold would be a molecule where the indazole core is pre-formed with protecting groups on the nitrogen and the hydroxyl group, and a reactive site on the benzyl (B1604629) ring or a precursor to the benzyl group. For instance, a Suzuki coupling reaction could be employed to introduce various substituted aryl or heteroaryl groups at the 5-position by starting with a 5-bromo-1H-indazol-3-amine intermediate. nih.gov
Another strategy involves the initial synthesis of a 3-iodo-1H-indazole derivative. nih.gov The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse substituents at the 3-position. The benzyl group itself can be introduced via a Suzuki coupling with a suitable benzylboronic acid derivative.
The table below outlines potential advanced synthetic intermediates for the diversification of the this compound scaffold.
| Intermediate | Potential Diversification Point | Synthetic Utility |
| 5-bromo-3-(bromomethyl)-1-(tert-butoxycarbonyl)-1H-indazole | 3-position (bromomethyl) and 5-position (bromo) | Alkylation at the 3-position and cross-coupling at the 5-position. |
| 3-benzyl-5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol | 5-position (iodo) | Introduction of various aryl, heteroaryl, or alkyl groups via cross-coupling. |
| 5-chloro-6-methoxy-1H-indazol-3-yl)boronic acid | 3-position (boronic acid) | Suzuki coupling to introduce the benzyl group and its analogs. |
Fragment-Based Drug Design (FBDD) Leveraging Indazole Fragments
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to create more potent lead compounds. The indazole moiety is a well-established fragment in FBDD due to its ability to form key hydrogen bond interactions with protein targets. nih.gov
In the context of this compound, an FBDD approach could begin by screening a library of indazole-containing fragments to identify those that bind to the target of interest. The 3-benzyl and 6-hydroxyl groups of the lead compound can be considered as vectors for fragment growing. For instance, if the benzyl group is shown to occupy a hydrophobic pocket, fragments with different hydrophobic moieties could be explored to optimize this interaction. Similarly, the hydroxyl group at the 6-position can be used as an anchor point to explore interactions with nearby polar residues.
A study on the development of PDK1 inhibitors utilized a fragment-based approach starting from a biochemical screen of low molecular weight fragments, leading to the identification of a novel 1H-benzo[d]imidazol-2-yl)-1H-indazol class of inhibitors. nih.gov This highlights the potential of using indazole-based fragments to discover potent and selective inhibitors.
Targeted Synthesis of Analogues with Enhanced Selectivity and Potency In Vitro
Once a lead compound like this compound is identified, the next step is to synthesize a series of analogs to improve its potency and selectivity. This is typically guided by computational modeling and an understanding of the SAR.
For the this compound scaffold, modifications can be systematically made to the benzyl group, the substituents on the indazole ring, and the hydroxyl group. For example, the position and nature of substituents on the benzyl ring can be varied to probe the binding pocket. The chlorine atom at the 5-position can be replaced with other halogens (F, Br, I) or small alkyl groups to modulate electronic properties and steric interactions. The hydroxyl group at the 6-position can be converted to an ether or an ester to alter solubility and hydrogen bonding capacity.
A study on 3-alkoxy-1-benzyl-5-nitroindazole derivatives demonstrated that modifications at the 3-O position of the 5-nitroindazole (B105863) scaffold could improve activity, solubility, and stability. nih.gov This suggests that similar modifications to the 6-hydroxyl group of this compound could be a fruitful avenue for optimization.
The following table presents a hypothetical set of analogs and their potential impact on activity based on common medicinal chemistry principles.
| Analog Structure | Rationale for Synthesis | Expected Impact on Potency/Selectivity |
| 3-(4-Fluorobenzyl)-5-chloro-1H-indazol-6-ol | Introduce a fluorine atom to potentially enhance binding affinity through halogen bonding. | Potential for increased potency. |
| 3-Benzyl-5-bromo-1H-indazol-6-ol | Replace chlorine with bromine to alter lipophilicity and electronic character. | May improve binding affinity or selectivity. |
| 3-Benzyl-5-chloro-6-methoxy-1H-indazole | Convert the hydroxyl group to a methoxy (B1213986) ether to increase metabolic stability and alter solubility. | May improve pharmacokinetic properties. |
Combinatorial and Parallel Synthesis Techniques for Indazole Library Generation
To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques can be employed to generate large libraries of related compounds. These techniques use automated or semi-automated methods to perform a large number of reactions in parallel, significantly accelerating the drug discovery process.
A common approach for generating an indazole library is to use a solid-phase synthesis strategy. An indazole scaffold can be attached to a solid support, and then various building blocks can be added in a stepwise manner to create a diverse library of compounds. Alternatively, solution-phase parallel synthesis can be used, where reactions are carried out in multi-well plates.
The synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides has been reported using parallel solution-phase methods, demonstrating the feasibility of generating indazole-based libraries. nih.gov Such an approach could be adapted for the this compound scaffold to rapidly generate a multitude of analogs for biological screening.
Chemical Modifications for Modulation of Biological Properties (e.g., solubility, metabolic stability in vitro)
Lead optimization often involves fine-tuning the physicochemical properties of a compound to improve its drug-like characteristics, such as solubility and metabolic stability. For this compound, several chemical modifications can be envisioned to achieve this.
To improve aqueous solubility, polar functional groups such as amines, carboxylic acids, or sulfonamides can be introduced. For instance, the benzyl group could be substituted with a morpholine (B109124) or piperazine (B1678402) moiety. The hydroxyl group at the 6-position could also be derivatized with a phosphate (B84403) group to create a more soluble prodrug.
Metabolic stability can be enhanced by blocking sites of metabolism. For example, if the benzyl group is susceptible to oxidation by cytochrome P450 enzymes, introducing electron-withdrawing groups or replacing a C-H bond with a C-F bond can increase its metabolic stability. pressbooks.pub The nitrogen atoms of the indazole ring can also be sites of metabolism, and substitution at these positions can modulate the metabolic profile.
The table below summarizes potential modifications and their expected effects on biological properties.
| Modification | Rationale | Expected Outcome |
| Introduction of a morpholino group on the benzyl ring | Increase polarity and aqueous solubility. | Improved solubility and potentially altered biological activity. |
| Replacement of a C-H bond on the benzyl ring with a C-F bond | Block metabolic oxidation. | Increased in vitro metabolic stability. |
| Conversion of the 6-hydroxyl group to a phosphate ester | Create a soluble prodrug. | Enhanced aqueous solubility, with the active compound released in vivo. |
Development of this compound as a Molecular Probe for Biological Systems
A potent and selective inhibitor like an optimized derivative of this compound can be further developed into a molecular probe. Molecular probes are essential tools for studying biological processes and validating drug targets. They are typically modified to incorporate a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a radioactive isotope.
To develop a molecular probe from this scaffold, a linker arm would need to be attached to a position that does not interfere with the compound's binding to its target. The 1-position of the indazole ring is often a suitable attachment point for such linkers. The synthesis would involve preparing a derivative with a reactive handle at this position, such as an amino or carboxyl group, which can then be coupled to the desired reporter group.
The development of such a probe would enable a variety of in vitro experiments, including fluorescence microscopy to visualize the subcellular localization of the target protein, and affinity pull-down assays to identify binding partners.
Future Directions and Emerging Research Avenues in 3 Benzyl 5 Chloro 1h Indazol 6 Ol Chemistry
Integration with Phenotypic and Target-Based Screening Platforms
The discovery pipeline for indazole-based compounds is increasingly benefiting from a dual approach that combines phenotypic and target-based screening. Phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior, allows for the identification of bioactive molecules without a preconceived notion of their direct target. For instance, screening libraries of indazole derivatives against various human cancer cell lines has been a common strategy to identify compounds with potent anti-proliferative effects. researchgate.netrsc.orgmedchemexpress.com This approach can uncover novel mechanisms of action and identify first-in-class compounds. One study reported the screening of newly synthesized indazole derivatives against breast cancer cell lines, which led to the identification of a lead compound that inhibited cell proliferation, colony formation, migration, and invasion. rsc.orgnih.gov
In parallel, target-based screening remains a cornerstone of drug discovery, offering a more direct path to optimizing potency and selectivity against a known biological molecule. benthamdirect.com Virtual screening experiments using software like AutoDock have been employed to identify indazole-based inhibitors of specific protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1). benthamdirect.com This computational prescreening is often followed by in vitro kinase assays to confirm activity and determine potency, as measured by IC₅₀ values. benthamdirect.com The future for compounds like 3-Benzyl-5-chloro-1H-indazol-6-ol lies in the synergistic use of these platforms. An initial phenotypic screen could identify its efficacy in a disease model, followed by target deconvolution studies to pinpoint its molecular target, which can then be used for a focused, target-based optimization campaign.
Exploration of Novel Biological Targets for Indazole Derivatives
While indazoles have been extensively studied as kinase inhibitors for oncology, research is expanding to a wide array of novel biological targets across different therapeutic areas. nih.govnih.govnih.gov The versatility of the indazole scaffold allows for its adaptation to fit the binding sites of diverse proteins. researchgate.net
Emerging targets for indazole derivatives include:
Enzymes in Neurodegenerative Diseases : In the context of Alzheimer's disease, indazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov
Metabolic Disease Targets : Novel indazole-based compounds have been designed and synthesized as glucagon (B607659) receptor antagonists, which are being investigated for the treatment of type 2 diabetes mellitus. nih.gov
Inflammatory and Immune Targets : Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and a target in oncology, has been successfully inhibited by 1H-indazole derivatives. nih.govmdpi.com
Infectious Disease Enzymes : Glutamate racemase, a key enzyme in bacterial cell wall synthesis, has been identified as a target for indazole derivatives in the fight against tuberculosis, including drug-resistant strains. researchgate.net
Kinases Beyond Cancer : Leucine-rich repeat kinase 2 (LRRK2) inhibitors are being explored for neurodegenerative disorders, and the indazole scaffold has been utilized in their design. nih.gov
The exploration of such diverse targets demonstrates the broad therapeutic potential of the indazole chemical space. Future work on this compound could involve screening it against panels of these novel targets to uncover unexpected biological activities.
Table 1: Examples of Indazole Derivatives and Their Biological Targets
| Indazole Derivative Type | Biological Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |
|---|---|---|---|
| 5-substituted indazoles | AChE/BuChE, BACE1 | Varies by derivative | Alzheimer's Disease nih.gov |
| 1H-indazole derivatives | Glucagon Receptor | Active in mouse models | Type 2 Diabetes nih.gov |
| 4,6-disubstituted 1H-indazole | IDO1 | 5.3 µM | Oncology nih.gov |
| 1H-indazole-based derivatives | FGFR1-3 | 0.8–90 µM | Oncology nih.gov |
| 3-substituted 1H-indazoles | Aurora Kinases A/B | 0.015-0.026 µM | Oncology nih.gov |
| Indazole-based derivatives | Glutamate Racemase | 6.11 ± 0.51 µM | Tuberculosis researchgate.net |
Application of Artificial Intelligence and Machine Learning in Indazole Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools are being applied to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds, thereby reducing the time and cost of development. infontd.orgmdpi.comresearchgate.net
For indazole derivatives, AI and ML can be applied in several key areas:
Virtual High-Throughput Screening (vHTS) : ML models can screen vast virtual libraries of potential indazole structures to prioritize a smaller, more promising set of compounds for synthesis and testing. nih.gov This is particularly useful for identifying inhibitors for specific targets, such as the kinases involved in renal cancer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : AI algorithms can build predictive models that correlate the structural features of indazole derivatives with their biological activity. These models help chemists understand which molecular modifications are likely to enhance potency.
De Novo Drug Design : Generative AI models can design entirely new indazole-based molecules that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics.
ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial. ML models trained on large datasets can forecast these properties for new indazole compounds early in the discovery process. researchgate.net
Fragment-based virtual screening and bioisosterism strategies, which are often enhanced by computational tools, have already been successfully used to design novel indazole derivatives as potent inhibitors of targets like histone deacetylases (HDACs). nih.gov The integration of AI and ML promises to further refine the design of compounds based on the this compound scaffold. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques for Indazole Compounds
The unambiguous structural confirmation of novel indazole derivatives is critical. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization, advanced methods offer deeper insights into their structure and behavior. nih.govrsc.orgrug.nl
Future research will likely incorporate more sophisticated analytical techniques:
Multinuclear NMR Spectroscopy : Beyond proton and carbon, NMR studies of other nuclei can provide additional structural details. Full characterization using a suite of NMR techniques is essential for distinguishing between N-1 and N-2 isomers of substituted indazoles. rug.nl
High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass measurements, allowing for the confident determination of elemental composition. researchgate.net
X-ray Crystallography : This technique provides the definitive three-dimensional structure of a molecule in its solid state. Obtaining a crystal structure of this compound or its complexes with target proteins would be invaluable for understanding its binding mode and guiding further design. researchgate.net
Advanced Vibrational Spectroscopy : Techniques like Raman spectroscopy can complement IR data, offering additional information about the molecular structure and vibrations. dntb.gov.ua
Time-Resolved and Nonlinear Spectroscopy : These advanced methods can probe the dynamic processes and electronic properties of molecules, offering insights into their behavior upon interaction with light or biological targets. numberanalytics.com
The combination of these techniques provides a comprehensive characterization of new chemical entities, ensuring structural integrity and providing data that can be correlated with biological activity. dntb.gov.uamdpi.com
Development of Multi-Target Directed Ligands Based on the this compound Scaffold
Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govresearchgate.netfigshare.com This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with two or more distinct biological targets. nih.govnih.gov The indazole scaffold is well-suited for the development of MTDLs due to its versatile structure, which can be modified to engage with different binding sites. nih.govnih.gov
The design of MTDLs based on the this compound scaffold could follow several successful strategies seen with other indazoles:
Kinase Inhibitor Cocktails in a Single Molecule : In oncology, tumors often have mutations in multiple signaling pathways. Indazole derivatives have been designed as dual inhibitors of targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2 (DDR2) for lung squamous cell carcinoma. nih.gov Another example includes dual inhibitors of EGFR and VEGFR-2. researchgate.net
Addressing Multiple Pathologies in Alzheimer's Disease : Researchers have created indazole-based compounds that simultaneously inhibit cholinesterases (for symptomatic relief) and BACE1 (to reduce amyloid-β production). nih.gov
The development of MTDLs is a rational strategy to tackle disease complexity, potentially offering higher efficacy and a reduced likelihood of drug resistance compared to single-target agents. northwestern.edu
Table 2: Examples of Multi-Target Indazole Derivatives
| Indazole Derivative Class | Simultaneous Targets | Intended Disease | Reference |
|---|---|---|---|
| 5-substituted indazoles | AChE, BuChE, BACE1 | Alzheimer's Disease | nih.gov |
| 3-substituted indazoles | FGFR1, DDR2 | Lung Squamous Cell Carcinoma | nih.gov |
| 5-ethylsulfonyl-indazole-3-carbohydrazides | EGFR, VEGFR-2 | Cancer | researchgate.net |
| 3-aminoindazole derivatives | Anaplastic lymphoma kinase (ALK), ROS1, TRK | Cancer | nih.govnih.gov |
Cross-Disciplinary Research Collaborations in Indazole Research
The journey of an indazole derivative from a laboratory concept to a potential therapeutic is inherently a multi-stage, cross-disciplinary endeavor. Progress in this field relies on seamless collaboration between experts in various scientific domains.
The key collaborative disciplines include:
Organic and Medicinal Chemistry : Chemists design and synthesize novel indazole derivatives, creating the physical compounds for testing. rsc.orgacs.orgrsc.org
Computational Chemistry and Bioinformatics : Experts in these fields use molecular modeling, docking studies, and AI/ML to predict compound activity, guide design, and analyze large datasets. nih.govnih.gov
Pharmacology and Cell Biology : Biologists evaluate the synthesized compounds in vitro and in vivo, testing their efficacy in cellular and animal models of disease and elucidating their mechanisms of action. nih.govrsc.org
Structural Biology : Structural biologists use techniques like X-ray crystallography and NMR to determine the three-dimensional structures of compounds bound to their targets, providing crucial insights for rational drug design. researchgate.net
Analytical Chemistry : Specialists in analytical techniques ensure the purity, identity, and structural integrity of the synthesized compounds. rug.nluts.edu.au
Future advancements in the study of this compound will be driven by such integrated research efforts. The synergy between computational prediction, chemical synthesis, and biological evaluation creates a powerful feedback loop that accelerates the discovery of new and effective indazole-based medicines. medchemexpress.com
Q & A
Q. Advanced
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution diffraction data. SHELXD solves phase problems via dual-space methods .
- WinGX/ORTEP : Visualizes anisotropic displacement parameters and validates geometry (e.g., bond angles, torsional strain) .
How do structural modifications at the N-1 position affect bioactivity?
Advanced
Structure-activity relationship (SAR) studies involve:
- Acyl/Substituent Introduction : Modifying the benzyl group (e.g., fluorination) alters steric and electronic properties. For example, trifluoroethyl groups enhance metabolic stability .
- In Silico Docking : Tools like AutoDock predict binding affinities to target proteins (e.g., kinase inhibitors) .
What protocols ensure stability during storage of this compound?
Q. Advanced
- Temperature : Store at 0–6°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel to mitigate hydrolysis of the chloro and hydroxyl groups.
- Periodic Purity Checks : HPLC or LC-MS monitors degradation over time .
How can researchers design experiments to study oxidative stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
